Product packaging for Silane, dichlorobis(3-chloropropyl)-(Cat. No.:CAS No. 33317-65-6)

Silane, dichlorobis(3-chloropropyl)-

Cat. No.: B1584953
CAS No.: 33317-65-6
M. Wt: 254.1 g/mol
InChI Key: HDNRFVFMQJSRPE-UHFFFAOYSA-N
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Description

Overview of Organosilanes and Their Academic Significance

Organosilanes are a class of organometallic compounds containing at least one carbon-silicon bond. Their academic and industrial significance stems from their versatile chemical reactivity and the unique properties they impart to materials. The polarity of the silicon-carbon bond and the presence of other functional groups on the silicon atom, such as halogens or alkoxy groups, allow for a wide range of chemical transformations. researchgate.netmdpi.comresearchgate.net These compounds are pivotal as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers in the manufacture of composites, adhesives, and coatings. researchgate.netmdpi.com In academia, organosilanes are instrumental in organic synthesis, serving as protecting groups, reducing agents, and precursors to complex molecular architectures. sigmaaldrich.com The ability of silicon to form stable bonds with various elements and its lower electronegativity compared to carbon give rise to unique electronic and steric effects, making organosilanes a subject of continuous research interest. researchgate.net

Distinctive Structural Features of Dichlorobis(3-chloropropyl)silane

The structure of dichlorobis(3-chloropropyl)silane, with the chemical formula C₆H₁₂Cl₄Si, is characterized by a central silicon atom bonded to two chlorine atoms and two 3-chloropropyl groups. This bifunctional nature, possessing both reactive Si-Cl bonds and C-Cl bonds, is a key feature that defines its chemical behavior and potential applications.

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and the formation of silanols (Si-OH). These silanols can then undergo condensation to form stable siloxane (Si-O-Si) linkages. mdpi.com This reactivity is fundamental to the use of chlorosilanes as precursors for silicone polymers and for surface modification of materials containing hydroxyl groups, such as glass and silica (B1680970). researchgate.net

The two 3-chloropropyl groups provide additional sites for chemical modification. The carbon-chlorine bond at the propyl chain's terminus can participate in various nucleophilic substitution reactions, allowing for the introduction of other functional groups. This dual reactivity makes dichlorobis(3-chloropropyl)silane a valuable crosslinking agent and a monomer for the synthesis of specialized polymers.

Table 1: Chemical and Physical Properties of Dichlorobis(3-chloropropyl)silane

PropertyValue
CAS Number33317-65-6
Molecular FormulaC₆H₁₂Cl₄Si
Molecular Weight254.06 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point82 °C at 0.3 mmHg
Density1.274 g/cm³
Refractive Index1.4902

This table contains data sourced from various chemical suppliers and databases.

Historical Context and Evolution of Research on Bis-functional Silanes

The development of organosilicon chemistry dates back to the mid-19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for our modern understanding of these compounds. The industrial production of organosilanes surged in the 1940s, driven by the demand for silicone polymers with exceptional thermal stability and insulating properties.

Bis-functional silanes, like dichlorobis(3-chloropropyl)silane, emerged as a significant subclass of organosilanes due to their ability to act as bridges between organic and inorganic materials. mdpi.comresearchgate.net The term "coupling agent" was coined to describe this unique capability. Early research focused on the synthesis of various bis-functional silanes and understanding their reaction mechanisms, particularly hydrolysis and condensation.

The evolution of research on bis-functional silanes has been marked by a drive towards greater control over their synthesis and the tailoring of their functionality for specific applications. The hydrosilylation reaction, the addition of a Si-H bond across a carbon-carbon double bond, has become a cornerstone for the synthesis of a vast array of functionalized silanes, including chloropropylsilanes. nih.govdigitellinc.com Initially, platinum-based catalysts like Speier's catalyst were widely used for this purpose. sigmaaldrich.com However, ongoing research has focused on developing more efficient and selective catalysts, including those based on rhodium and other transition metals, to overcome challenges such as side reactions and to improve the atom economy of the process. nih.govnih.gov The continued exploration of bis-functional silanes is driven by the need for advanced materials with enhanced properties, finding applications in fields ranging from electronics and aerospace to biomedical devices. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl4Si B1584953 Silane, dichlorobis(3-chloropropyl)- CAS No. 33317-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-bis(3-chloropropyl)silane
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InChI

InChI=1S/C6H12Cl4Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRFVFMQJSRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](CCCCl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5067760
Record name Silane, dichlorobis(3-chloropropyl)-
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Molecular Weight

254.1 g/mol
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CAS No.

33317-65-6
Record name Dichlorobis(3-chloropropyl)silane
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Record name Silane, dichlorobis(3-chloropropyl)-
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Record name Silane, dichlorobis(3-chloropropyl)-
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Record name Silane, dichlorobis(3-chloropropyl)-
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Record name Dichlorobis(3-chloropropyl)silane
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Synthetic Methodologies and Mechanistic Investigations for Dichlorobis 3 Chloropropyl Silane

Hydrosilylation Reactions for Silicon-Carbon Bond Formation

Hydrosilylation stands as a cornerstone for the formation of silicon-carbon bonds and is the most common industrial method for producing chloropropylsilanes. The reaction for dichlorobis(3-chloropropyl)silane involves the double addition of dichlorosilane (B8785471) to two molecules of allyl chloride.

The choice of catalyst is paramount in hydrosilylation, influencing not only the reaction rate but also the selectivity towards the desired product and minimizing side reactions.

Platinum-group metals are the most extensively studied and commercially utilized catalysts for the hydrosilylation of allyl chloride.

Platinum Complexes: Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are highly active for the hydrosilylation of allyl chloride. nih.gov While much of the detailed research focuses on the reaction with trichlorosilane (B8805176), the principles are applicable to dichlorosilane as well. nih.govproquest.com These catalysts typically promote the anti-Markovnikov addition of the silane (B1218182) to the alkene, yielding the desired linear (3-chloropropyl) group. The general mechanism is believed to involve the oxidative addition of the Si-H bond to the platinum center, followed by alkene coordination, insertion into the Pt-H or Pt-Si bond, and reductive elimination of the product.

Rhodium and Iridium Complexes: Rhodium(I) complexes, particularly those with phosphine (B1218219) ligands, have been shown to be highly efficient and selective catalysts for the hydrosilylation of allyl chloride with trichlorosilane, achieving high turnover numbers and selectivities exceeding 99%. nih.govproquest.comnih.gov For instance, the Rh(I) catalyst [RhCl(dppbzF)]2 (where dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) has demonstrated superior performance compared to conventional platinum catalysts in this context. proquest.comnih.gov While specific studies on the use of rhodium and iridium complexes for the synthesis of dichlorobis(3-chloropropyl)silane are less common in publicly available literature, the underlying catalytic principles suggest their potential applicability.

In a push towards more sustainable and cost-effective chemical processes, research has increasingly focused on the development of hydrosilylation catalysts based on abundant and less toxic base metals such as iron, cobalt, and nickel. nih.gov These catalysts offer a promising alternative to their precious metal counterparts. While extensive research has been conducted on the use of base-metal catalysts for the hydrosilylation of various alkenes, their specific application in the synthesis of dichlorobis(3-chloropropyl)silane is not yet widely documented in scientific literature. However, the general progress in this area suggests a potential future direction for the synthesis of this compound.

The hydrosilylation of allyl chloride with chlorosilanes is known to be a complex reaction that can yield various side products. Therefore, understanding the reaction kinetics and factors influencing selectivity is crucial for optimizing the synthesis of dichlorobis(3-chloropropyl)silane.

The primary desired reaction is the β-addition (anti-Markovnikov) of the Si-H bond to the double bond of allyl chloride, leading to the formation of the 3-chloropropyl group. However, α-addition (Markovnikov) can also occur, leading to the formation of an isomeric product. Other potential side reactions include the reduction of allyl chloride to propene and the redistribution of substituents on the silicon atom.

The molar ratio of allyl chloride to dichlorosilane is a critical parameter in the synthesis of dichlorobis(3-chloropropyl)silane. A stoichiometric ratio of 2:1 (allyl chloride to dichlorosilane) is theoretically required for the formation of the desired product. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion or to influence selectivity. For the related synthesis of 3-chloropropyltrichlorosilane, a molar ratio of trichlorosilane to chloropropene between 1.0:1.1 and 1.0:1.5 has been reported to yield good results. google.com

The choice of solvent can also significantly impact the outcome of the hydrosilylation reaction. While the reaction can be carried out neat, the use of a solvent can help to control the reaction temperature and improve the solubility of the catalyst. However, certain solvents can have a detrimental effect on the reaction rate and selectivity. For instance, in the synthesis of 3-chloropropyltrimethoxysilane (B1208415), it has been noted that aromatic solvents, ethers, nitriles, haloalkanes, and ketones can adversely affect the reaction. google.com In some cases, the reaction product itself can serve as a solvent. google.com The effect of different solvents on the grafting of (3-chloropropyl)trimethoxysilane has been studied, with toluene (B28343) being identified as an effective solvent for this particular application. mdpi.com

Catalytic Systems and Their Development

Alternative Synthetic Routes to Dichlorobis(3-chloropropyl)silane

While hydrosilylation is the dominant synthetic method, alternative routes to dichlorobis(3-chloropropyl)silane have been explored, most notably through the use of Grignard reagents.

One common approach involves the reaction of silicon tetrachloride (SiCl4) with a Grignard reagent derived from 3-chloropropene. smolecule.com The Grignard reagent, 3-chloropropylmagnesium chloride, can be prepared by reacting 3-chloropropene with magnesium metal. The subsequent reaction with silicon tetrachloride can lead to the formation of dichlorobis(3-chloropropyl)silane, along with other substituted silanes depending on the stoichiometry and reaction conditions. The Grignard reaction offers a versatile method for forming silicon-carbon bonds and remains a vital technique for the synthesis of a wide range of organosilanes. gelest.com

Chemical Reactivity and Functionalization Pathways of Dichlorobis 3 Chloropropyl Silane

Hydrolysis and Condensation Reactions of Si-Cl Bonds

The most prominent reaction pathway for dichlorobis(3-chloropropyl)silane involves the hydrolysis of its Si-Cl bonds. These bonds are exceptionally sensitive to moisture, reacting readily with water to initiate a sequence of hydrolysis and condensation steps. cymitquimica.com

The initial step in the reaction with water is the rapid hydrolysis of the two Si-Cl bonds, which are replaced by hydroxyl groups (-OH). This reaction forms the corresponding silanediol (B1258837), bis(3-chloropropyl)silanediol, and hydrochloric acid (HCl) as a byproduct.

Reaction: (ClCH₂CH₂CH₂)₂SiCl₂ + 2H₂O → (ClCH₂CH₂CH₂)₂Si(OH)₂ + 2HCl

The resulting silanol (B1196071), bis(3-chloropropyl)silanediol, is a highly unstable intermediate. Silanols are prone to undergo rapid self-condensation reactions, especially at concentrations where polymerization can occur. oecd.org In these reactions, two silanol groups combine to form a silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, eliminating a molecule of water.

This condensation process can lead to a variety of products, from simple linear or cyclic dimers to larger oligomeric and polymeric siloxanes. nih.govresearchgate.net The final structure of the resulting polysiloxane network is influenced by reaction conditions such as concentration, pH, and temperature. The continued presence of the 3-chloropropyl groups on each silicon atom provides functionality to the resulting oligomeric backbone.

Reactant Intermediate Product Final Products
Dichlorobis(3-chloropropyl)silaneBis(3-chloropropyl)silanediolLinear and cyclic oligomeric siloxanes, Polysiloxanes

This table summarizes the transformation of Dichlorobis(3-chloropropyl)silane upon hydrolysis and condensation.

While specific kinetic studies on dichlorobis(3-chloropropyl)silane are not extensively detailed in the literature, the mechanism can be understood from research on analogous chlorosilanes and alkoxysilanes. The hydrolysis of Si-Cl bonds is known to be an extremely fast process, often limited by the rate of diffusion of the reactants.

The reaction mechanism is influenced by pH. The hydrolysis reaction itself produces hydrochloric acid, which decreases the pH of the reaction mixture. researchgate.net This acidic environment can, in turn, catalyze both further hydrolysis and the subsequent condensation of the silanol intermediates. researchgate.net The rate of condensation is also highly dependent on pH; it is generally slowest near neutral pH and catalyzed by both acids and bases. researchgate.net Studies on similar compounds like 3-chloropropyltrimethoxysilane (B1208415) show that as hydrolysis proceeds and the concentration of silanol groups increases, the pH first decreases before rising again as self-condensation becomes the dominant reaction. researchgate.net Kinetic investigations of related silanes are often performed using NMR spectroscopy to track the evolution of different silicon species in solution over time. researchgate.net

Factor Influence on Reactivity
Moisture/Water Initiates the hydrolysis of Si-Cl bonds.
pH Catalyzes both hydrolysis and condensation reactions; the rate is sensitive to pH changes. researchgate.net
Temperature Increases the rate of both hydrolysis and condensation.
Concentration Higher concentrations favor the formation of higher molecular weight oligomers and polymers. oecd.org

This table outlines the key factors influencing the kinetics of hydrolysis and condensation of chlorosilanes.

Nucleophilic Substitution Reactions at Silicon

The silicon atom in dichlorobis(3-chloropropyl)silane is highly electrophilic due to the two attached chlorine atoms, which are excellent leaving groups. This allows for a variety of nucleophilic substitution reactions directly at the silicon center.

The Si-Cl bonds can be readily substituted by other functional groups through reactions with appropriate nucleophiles.

Alkoxylation: Reaction with alcohols, such as methanol (B129727) or ethanol, in the presence of an HCl scavenger (like a tertiary amine), replaces the chlorine atoms with alkoxy groups (-OR). This yields bis(3-chloropropyl)dialkoxysilanes, which are often more stable to handle than the corresponding dichlorosilane (B8785471) but can still undergo hydrolysis and condensation under controlled conditions.

Amination: Reaction with primary or secondary amines leads to the formation of aminosilanes. The nitrogen atom of the amine attacks the electrophilic silicon center, displacing a chloride ion. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct. The synthesis of amino-functionalized silanes is a common pathway for creating adhesion promoters and surface modifiers. nih.govcfmats.com

Nucleophile Reagent Example Functionalized Derivative
AlcoholEthanol (C₂H₅OH)Dichlorobis(3-chloropropyl)diethoxysilane
Primary AminePropylamine (CH₃CH₂CH₂NH₂)N,N'-dipropyl-1,1-bis(3-chloropropyl)silanediamine
Secondary AmineDiethylamine ((CH₃CH₂)₂NH)N,N,N',N'-tetraethyl-1,1-bis(3-chloropropyl)silanediamine

This table provides examples of nucleophilic substitution reactions at the silicon atom of Dichlorobis(3-chloropropyl)silane.

Functionalized silanes are valuable as ligands in organometallic chemistry and catalysis. While direct applications of dichlorobis(3-chloropropyl)silane in this context are not widely reported, its reactivity allows for the synthesis of precursor molecules for ligands. The Si-Cl bonds can be substituted with molecules containing donor atoms (e.g., nitrogen, phosphorus), thereby tethering a chelating group to the silicon center.

Furthermore, the two chloropropyl groups can be subsequently modified to introduce additional donor sites, creating potential bidentate or multidentate ligands. These custom-designed silane-based ligands can then be coordinated to a metal center, influencing the activity, selectivity, and stability of the resulting catalyst. This approach is part of a broader strategy in catalyst design, where the electronic and steric properties of a catalyst are fine-tuned by modifying its ligand sphere. The development of highly efficient rhodium-based catalysts for hydrosilylation reactions highlights the importance of sophisticated ligand design in the field of silicon chemistry. nih.gov

Reactions Involving the Chloropropyl Moieties

The carbon-chlorine bonds at the terminus of the two propyl chains offer a secondary site for functionalization. While the C-Cl bond is significantly more stable and less reactive than the Si-Cl bond, it readily participates in standard nucleophilic substitution (Sɴ2) reactions, making the compound a key intermediate for synthesizing a variety of organofunctional silanes. cfmats.comcfmats.commdpi.com

A prominent application is the reaction with tertiary amines to form quaternary ammonium (B1175870) salts, a process known as quaternization. google.com This reaction attaches a positively charged ammonium group to the end of the propyl chain, imparting antimicrobial and antistatic properties to the molecule. google.com

Other common transformations include reactions with:

Ammonia or primary amines to yield amino-functional silanes. cfmats.com

Sodium hydrosulfide to produce mercapto-functional silanes.

Sodium cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

These reactions are typically performed after the more labile Si-Cl bonds have been stabilized, for example, by converting them to alkoxy groups. This stepwise approach allows for the selective synthesis of di-functionalized silanes that can act as coupling agents, bridging inorganic substrates and organic polymers. cfmats.com

Reagent Functional Group Introduced Resulting Silane (B1218182) Type
Tertiary Amine (e.g., Trimethylamine)Quaternary Ammonium SaltQuaternary ammonium functional silane google.com
AmmoniaPrimary Amine (-NH₂)Amino-functional silane cfmats.com
Sodium Hydrosulfide (NaSH)Thiol/Mercaptan (-SH)Mercapto-functional silane cfmats.com
Sodium Cyanide (NaCN)Nitrile (-CN)Cyano-functional silane

This table illustrates common nucleophilic substitution reactions involving the chloropropyl group.

Nucleophilic Substitution and Elimination Reactions

The silicon-chlorine (Si-Cl) bonds are the primary sites for nucleophilic attack. These bonds are readily hydrolyzed in the presence of water, leading to the formation of silanols. This hydrolysis is a critical first step in the polycondensation process, which will be discussed in a later section. Beyond hydrolysis, the Si-Cl bonds can undergo nucleophilic substitution with a wide array of nucleophiles, including alcohols (to form alkoxysilanes), amines (to form aminosilanes), and organometallic reagents like Grignard reagents (to introduce new organic moieties at the silicon center).

The carbon-chlorine (C-Cl) bonds on the propyl chains are susceptible to standard nucleophilic substitution reactions, albeit typically requiring more forcing conditions than the substitution at the silicon center. This allows for the introduction of a variety of functional groups onto the alkyl side chains. For instance, reactions with amines can introduce amino functionalities, while reaction with sodium azide (B81097) can yield azido-functionalized silanes, which are precursors for "click" chemistry applications.

Elimination reactions, while less common, can also occur, particularly under basic conditions, potentially leading to the formation of unsaturated propyl groups. The competition between substitution and elimination at the alkyl chloride is dependent on the nature of the nucleophile and the reaction conditions.

Reaction Type Reactant Product Functionality General Conditions
Nucleophilic Substitution at SiWaterSilanol (-Si-OH)Ambient conditions
Nucleophilic Substitution at SiAlcohol (R-OH)Alkoxysilane (-Si-OR)With a base scavenger
Nucleophilic Substitution at SiAmine (R₂NH)Aminosilane (-Si-NR₂)Anhydrous conditions
Nucleophilic Substitution at CAmine (R'₂NH)Amino-functionalized alkyl chainElevated temperature
Nucleophilic Substitution at CSodium Azide (NaN₃)Azido-functionalized alkyl chainIn a polar aprotic solvent (e.g., DMF)

Table 1: Examples of Nucleophilic Substitution Reactions of Dichlorobis(3-chloropropyl)silane

Functionalization of the Alkyl Chains

The 3-chloropropyl groups serve as handles for post-polymerization modification or for the introduction of specific functionalities prior to polymerization. The reactivity of the C-Cl bond allows for a wide range of chemical transformations. For example, the conversion of the chloro group to an amino group via ammonolysis has been studied for related chloropropylsilanes, a reaction that proceeds under elevated temperature and pressure. smolecule.com Such functionalization is crucial for tailoring the properties of the resulting materials, for instance, to improve adhesion, introduce reactive sites for crosslinking, or impart specific biological or chemical recognition capabilities.

Research on related organofunctional silanes has shown that the γ-position of the chloroalkyl group influences its reactivity in nucleophilic substitution reactions. researchgate.net The functionalized polymers, known as poly[bis(3-functionalpropyl)siloxanes], can be synthesized by first preparing the corresponding functionalized cyclosiloxanes and then proceeding with ring-opening polymerization. researchgate.net

Controlled Polymerization and Oligomerization Mechanisms

The bifunctional nature of dichlorobis(3-chloropropyl)silane, with its two reactive Si-Cl bonds, makes it an ideal monomer for step-growth polymerization, leading to the formation of polysiloxanes. The control over the polymerization process is key to determining the final properties of the polymer, including its molecular weight, structure (linear vs. cyclic), and dispersity.

Step-Growth Polymerization

The primary mechanism for the polymerization of dichlorobis(3-chloropropyl)silane is hydrolytic polycondensation. In the presence of water, the dichlorosilane monomers undergo hydrolysis to form the corresponding silanediol, bis(3-chloropropyl)silanediol. These silanediol intermediates are highly reactive and readily condense with each other, eliminating water to form siloxane (Si-O-Si) linkages. This process continues in a stepwise fashion, leading to the formation of linear oligomers and high molecular weight polymers, collectively known as poly[bis(3-chloropropyl)siloxane].

The kinetics of this step-growth polymerization are complex and are influenced by factors such as monomer concentration, temperature, and the presence of catalysts. The reaction can be self-catalyzed by the hydrogen chloride (HCl) produced as a byproduct of hydrolysis, or external acid or base catalysts can be added to control the reaction rate and the final polymer structure.

Parameter Influence on Polymerization
Monomer Concentration Higher concentrations generally favor the formation of higher molecular weight linear polymers.
Temperature Increased temperature typically increases the rate of both hydrolysis and condensation.
Catalyst (Acid/Base) Can significantly accelerate the polymerization rate and influence the balance between linear and cyclic products.
Solvent The choice of solvent can affect the solubility of the growing polymer chains and influence the reaction kinetics.

Table 2: Factors Influencing Step-Growth Polymerization of Dichlorobis(3-chloropropyl)silane

Cyclization vs. Linear Polymerization Pathways

A significant aspect of the polymerization of dichlorobis(3-chloropropyl)silane is the competition between the formation of linear polymers and cyclic siloxanes. Intramolecular condensation of the silanediol monomer or short-chain oligomers can lead to the formation of cyclic species, such as tetrakis(3-chloropropyl)cyclotetrasiloxane.

The balance between these two pathways is governed by the Jacobson-Stockmayer theory, which relates the probability of cyclization to the concentration of the monomer. At high monomer concentrations, the probability of intermolecular reactions leading to linear polymer growth is higher. Conversely, at high dilution, the likelihood of intramolecular "back-biting" reactions that form cyclic products increases. The reaction conditions, including the type of solvent and the rate of addition of the monomer, can be manipulated to favor either linear or cyclic products. For instance, slow addition of the dichlorosilane to a large volume of a water/solvent mixture can promote the formation of cyclic siloxanes.

Advanced Material Applications Research Leveraging Dichlorobis 3 Chloropropyl Silane

Precursor in Silicone Polymer and Resin Synthesis

The fundamental role of dichlorobis(3-chloropropyl)silane in polymer chemistry is as a monomeric precursor for the creation of polysiloxanes. The two chlorine atoms attached to the silicon are readily hydrolyzed, forming silanol (B1196071) intermediates. These silanols can then undergo condensation polymerization to form a siloxane backbone (Si-O-Si). The 3-chloropropyl groups are preserved during this process, becoming pendant side chains on the resulting polymer. These side chains offer sites for further chemical modification, enabling the design of polysiloxanes with tailored properties.

Design and Synthesis of Novel Poly(siloxane) Architectures

Research into functional polysiloxanes has explored the use of monomers containing chloropropyl groups to create complex macromolecular structures. While direct studies detailing the use of dichlorobis(3-chloropropyl)silane are not extensively found in publicly available literature, analogous research provides insight into how such a monomer could be utilized. For instance, the anionic ring-opening polymerization of cyclotrisiloxanes bearing 3-chloropropyl groups has been employed to synthesize linear polysiloxanes with controlled molecular weights and narrow polydispersity. acs.org This method allows for the precise placement of functional groups along the polymer chain.

Furthermore, the "graft-on-graft" method has been used to create dendrigraft polysiloxanes with 3-chloropropyl functionalities on the outer branches. acs.org This involves the synthesis of a branched polysiloxane core, which is then functionalized to initiate the grafting of living polysiloxanes with pendant 3-chloropropyl groups. acs.org Such complex, three-dimensional structures are of interest for applications requiring a high density of functional groups. The resulting dendritic polymers can serve as scaffolds for further reactions, such as quaternization of the chloropropyl groups to introduce ionic moieties, creating materials with both a hydrophobic polysiloxane core and a hydrophilic corona. acs.org

Another synthetic route for incorporating chloropropyl groups into a linear polysiloxane is the Piers-Rubinsztajn (PR) reaction. This reaction involves the polycondensation of a hydrogen-terminated polysiloxane with a silane (B1218182) containing a chloropropyl group, such as 3-chloropropylmethyldimethoxysilane. mdpi.com This method can produce high-yield, high-molecular-weight linear polysiloxanes with pendant chloropropyl groups, which are valuable for further chemical transformations. mdpi.com

Elucidation of Network Formation and Branching

The bifunctional nature of dichlorobis(3-chloropropyl)silane, with its two reactive chlorine atoms, makes it a key component in the formation of branched and cross-linked silicone networks. When used in a polycondensation reaction, each molecule of dichlorobis(3-chloropropyl)silane can connect to two other growing polymer chains, leading to the formation of a branched or cross-linked structure rather than a linear one.

The extent of branching and the resulting network structure are influenced by the reaction conditions and the stoichiometry of the reactants. For example, co-polymerizing dichlorobis(3-chloropropyl)silane with a monofunctional chlorosilane would lead to chain termination and control over the degree of branching. Conversely, its use with a trifunctional silane could lead to a more densely cross-linked network. The 3-chloropropyl side chains can also participate in secondary cross-linking reactions, further modifying the network structure.

Cross-linking Agent in Polymer Science

The ability of dichlorobis(3-chloropropyl)silane to form robust chemical bonds makes it a candidate for use as a cross-linking agent in various polymer systems. The general mechanism for silane cross-linking involves the hydrolysis of the chloro groups to form reactive silanol groups. These silanols can then condense with each other or with hydroxyl groups on other molecules to form stable siloxane (Si-O-Si) bridges. specialchem.comsinosil.com

Development of Thermosetting Polymer Systems

In the context of thermosetting polymers, dichlorobis(3-chloropropyl)silane can be incorporated into a resin formulation. Upon curing, typically with the application of heat and moisture, the silane will undergo hydrolysis and condensation, forming a rigid, three-dimensional network. This process imparts thermal stability and mechanical strength to the final material. The chloropropyl groups within this network can also be utilized for further reactions, potentially to improve adhesion to substrates or to modify the surface properties of the thermoset.

The cross-linking process can be visualized in two main steps:

Hydrolysis: The Si-Cl bonds react with water to form Si-OH (silanol) groups.

Condensation: The silanol groups react with each other to form stable Si-O-Si cross-links.

This silane-based cross-linking can offer advantages over traditional organic cross-linking agents, such as improved thermal and UV resistance.

Impact on Polymer Network Density and Morphology

The concentration and reactivity of dichlorobis(3-chloropropyl)silane as a cross-linking agent have a direct impact on the final properties of the polymer network. A higher concentration of the silane will generally lead to a higher cross-link density. This, in turn, typically results in a material with increased hardness, modulus, and solvent resistance, but potentially lower elongation and impact strength.

The morphology of the polymer network is also influenced by the silane cross-linker. The formation of a homogeneous and well-dispersed siloxane network is crucial for achieving optimal material properties. The compatibility of the silane with the polymer matrix and the kinetics of the hydrolysis and condensation reactions play a significant role in determining the final network morphology. The presence of the 3-chloropropyl groups can also influence the morphology by affecting the polarity and intermolecular interactions within the polymer system.

Hybrid Organic-Inorganic Materials Research

Hybrid organic-inorganic materials are composites where organic and inorganic components are linked at the molecular or nanoscale level. rsc.orgnih.govmdpi.com Dichlorobis(3-chloropropyl)silane is a molecule well-suited for the creation of such materials. The inorganic part of the hybrid is formed through the hydrolysis and condensation of the dichlorosilyl group, creating a silica-like network. The organic functionality is provided by the two 3-chloropropyl groups.

These chloropropyl groups can be chemically modified to be compatible with or to directly react with an organic polymer matrix. For example, they could be converted to amine or epoxy functionalities, allowing them to co-react with epoxy resins or polyurethanes. This creates a covalently linked hybrid material where the inorganic siloxane domains are chemically bonded to the organic polymer matrix. Such materials can exhibit a synergistic combination of properties, such as the hardness and thermal stability of the inorganic phase and the flexibility and processability of the organic polymer. The synthesis of such hybrids often involves sol-gel processes, where the hydrolysis and condensation of the silane occur in the presence of the organic components. science.gov

Sol-Gel Processes for Composite Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. The use of organofunctional silanes in sol-gel chemistry allows for the creation of organic-inorganic hybrid materials with controlled properties.

Dichlorobis(3-chloropropyl)silane, with its two reactive chlorine atoms attached to the silicon, can participate in sol-gel processes as a cross-linking agent. The hydrolysis of the Si-Cl bonds forms silanol (Si-OH) groups, which then undergo condensation reactions to form a stable siloxane (Si-O-Si) network. This process is fundamental to the gel's formation. The rate of these reactions is influenced by factors such as the presence of catalysts and the solvent used. researchgate.net

Research on related chloropropyl-functionalized alkoxysilanes, such as (3-chloropropyl)triethoxysilane (B1211364) (CPTES) and (3-chloropropyl)trimethoxysilane (CPTMS), provides insight into the behavior of the chloropropyl group. nih.govmdpi.com In these systems, the alkyl chain and the chlorine atom introduce specific inductive and steric effects that influence gelation times and the final structure of the hybrid material. mdpi.com The chloropropyl group remains intact during the initial hydrolysis and condensation, becoming an integral part of the resulting xerogel's structure. This allows for the incorporation of organic functionality into the inorganic silica (B1680970) network, which can be used for further chemical modification or to impart specific properties like hydrophobicity. In a similar manner, the two chloropropyl groups of dichlorobis(3-chloropropyl)silane would be incorporated into the gel network, offering two sites per molecule for subsequent reactions or interactions within a composite material.

Functionalization of Nanoparticles and Inorganic Fillers

The performance of composite materials often depends on the quality of the interface between the inorganic filler and the organic polymer matrix. Silane coupling agents are crucial for modifying the surface of inorganic fillers and nanoparticles to improve their compatibility and dispersion within the polymer matrix. sisib.comcynorlaboratories.com Dichlorobis(3-chloropropyl)silane serves as a reactive precursor for such surface modifications. cymitquimica.com

The process involves the reaction of the silane's hydrolyzable groups with hydroxyl groups present on the surface of inorganic materials like silica, clay, or metal oxides. mdpi.com In the case of dichlorobis(3-chloropropyl)silane, the two chlorine atoms can react with surface -OH groups, forming robust covalent Si-O-substrate bonds. This reaction grafts the bis(3-chloropropyl)silyl group onto the nanoparticle surface. The attached chloropropyl groups then alter the surface chemistry of the nanoparticle, typically making it more hydrophobic and compatible with organic polymers. cymitquimica.com

Research on the related compound (3-chloropropyl)trimethoxysilane (CPTMS) has shown its effectiveness in functionalizing various nanoparticles:

Halloysite (B83129) Nanotubes (HNTs): CPTMS has been successfully grafted onto the surface of HNTs to improve their dispersion in hydrophobic polymers. mdpi.comurfu.ru The process creates HNTs with great chemical activity that can serve as active sites for further reactions. mdpi.comurfu.ru

Magnetic Nanoparticles (Fe₃O₄): CPTMS has been used to coat iron oxide nanoparticles as a preliminary step for conjugating bioactive molecules, demonstrating its utility as a linking agent in the synthesis of functional nanomaterials. nih.gov

Silica Hybrids: CPTMS acts as a cross-linking agent to covalently bond chitosan (B1678972) to a silica layer on magnetic particles, enhancing the stability of the final adsorbent material, especially in acidic conditions. researchgate.net

Effective interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite material. oak.go.kr Silane coupling agents are instrumental in creating strong interfacial bonds. nih.govmdpi.com The bifunctional nature of these molecules allows them to chemically bridge the inorganic filler and the organic matrix.

For Dichlorobis(3-chloropropyl)silane, the mechanism of adhesion enhancement involves two key steps:

Reaction with the Filler: The dichlorosilyl group reacts with hydroxyls on the inorganic surface, forming stable covalent siloxane bonds. nih.gov The difunctional nature of the silicon center allows for the possibility of bonding to two adjacent surface silanols or forming short polymer chains on the surface, creating a robust interface.

Interaction with the Matrix: The two 3-chloropropyl groups extending from the surface can interact with the polymer matrix. These interactions can be physical (van der Waals forces, dipole-dipole interactions) or chemical. The chloroalkyl group can participate in further reactions, for example, with amine or thiol groups in the polymer, to form covalent bonds, significantly strengthening the interface.

Studies on various composites have consistently shown that silane treatment improves interfacial properties:

Carbon Fiber Composites: Silane treatments on carbon fibers have been shown to increase their surface free energy, which is crucial for improving the degree of interfacial adhesion with polymer matrices like polypropylene. oak.go.kr This leads to enhanced mechanical performance of the resulting composites. oak.go.krmdpi.com

Silica-Filled Rubber: In the tire industry, bifunctional organosilanes are used to couple silica fillers to natural rubber, which is essential for producing "green tires" with low rolling resistance and high wet grip. nih.gov

Glass-Filled Dental Composites: Silane coupling agents are fundamental to modern dental composites, ensuring a durable bond between the glass filler and the resin matrix. nih.gov

The structure of dichlorobis(3-chloropropyl)silane, with its two chloropropyl functional groups, suggests it would be effective in improving compatibility and adhesion, particularly in halogenated rubber composites or with polymers that can react with the chloroalkyl group. hungpaisilane.com

Surface grafting is the process by which molecules are chemically attached to a substrate's surface. For silanes, this is typically achieved by reacting the hydrolyzable groups of the silane with surface hydroxyl groups. nih.gov The methods for applying the silane can vary.

Common methods for grafting silanes onto filler surfaces include: sisib.com

Wet Method: The filler is treated in a dilute solution or slurry of the silane. This method generally yields a uniform surface treatment.

Dry Method: The silane is mixed with the filler at high shear. This method is often preferred for large-scale production.

Spray Method: The silane is sprayed onto hot filler material.

The grafting of (3-chloropropyl)trimethoxysilane (CPTMS) onto halloysite nanotubes has been studied in detail, optimizing parameters such as the solvent, the molar ratio of reactants, and the use of catalysts to maximize the grafting density. mdpi.comurfu.ru It was found that catalysts like triethylamine (B128534) and ammonium (B1175870) hydroxide (B78521) can enhance the condensation reaction between the silane and the surface hydroxyl groups. mdpi.com The choice of solvent was also critical, with toluene (B28343) being identified as a superior medium for the silanization process in that specific study. urfu.ru

For Dichlorobis(3-chloropropyl)silane, the grafting process would proceed via the reaction of its Si-Cl bonds. The difunctionality at the silicon atom could lead to different grafting structures compared to trifunctional silanes like CPTMS. It could form a bidentate linkage to the surface or polymerize into linear chains, with each silicon atom in the chain also attached to the surface. This creates a durable, cross-linked surface layer with pendant chloropropyl groups ready for further interaction or reaction. researchgate.net

Table 1: Parameters Influencing Silane Grafting on Halloysite Nanotubes (HNTs) using CPTMS Data based on studies with (3-chloropropyl)trimethoxysilane (CPTMS), a related compound.

ParameterCondition/VariableFindingReference
Solvent Toluene, Ethanol, THF, Dioxane, n-HexaneToluene was found to be the best solvent for the silanization process. urfu.ru
Molar Ratio HNTs/CPTMS/H₂O varied (e.g., 1:1:3)The highest degree of grafting was achieved with a molar ratio of 1:1:3. urfu.ru
Catalyst Triethylamine (Et₃N), Ammonium Hydroxide (NH₄OH)Addition of small amounts of Et₃N and NH₄OH enhanced the degree of grafting. mdpi.com
Reflux Time 4 hoursA reflux time of 4 hours was used to achieve the greatest degree of grafting. urfu.ru

Contributions to Surface Modification Science

Surface modification is a key enabling technology in materials science, used to alter properties such as wettability, adhesion, biocompatibility, and chemical reactivity. cymitquimica.com Organofunctional silanes, including Dichlorobis(3-chloropropyl)silane, are a cornerstone of this field due to their ability to form robust bonds with a variety of inorganic substrates while introducing new organic functionalities. cymitquimica.comnbinno.com

The reaction of the dichlorosilyl group with surface hydroxyls provides a versatile platform for creating functional surfaces. The resulting surface is coated with a layer of molecules whose properties are dictated by the two chloropropyl groups. This modification can transform a hydrophilic surface (like glass or silica) into a more hydrophobic and organo-compatible one, which is essential for applications in composites, coatings, and adhesives. oak.go.krmdpi.com

Development of Functionalized Surfaces and Self-Assembled Monolayers

The creation of well-defined, functionalized surfaces is critical for applications ranging from microelectronics to biotechnology. Silanes are widely used to form such surfaces on substrates like silicon wafers, glass, and metal oxides. nih.gov This is often achieved through the formation of self-assembled monolayers (SAMs), which are ordered molecular assemblies formed by the adsorption of a surfactant onto a surface. mpg.de

While highly ordered SAMs are typically formed from silanes with a single reactive head group (monofunctional silanes), di- and trifunctional silanes like Dichlorobis(3-chloropropyl)silane also form stable surface layers. mpg.de Instead of a simple monolayer, dichlorosilanes tend to form a more complex, cross-linked polymeric network on the surface. The hydrolysis of the two Si-Cl groups allows for both "vertical" condensation with the substrate's hydroxyl groups and "horizontal" condensation with adjacent silane molecules to form siloxane bridges. nih.gov

This results in a robust, covalently bound thin film rather than a classic, highly ordered SAM. The surface of this film is decorated with chloropropyl groups, which can be used for further chemical reactions or to control surface properties like wettability and protein adsorption. cymitquimica.comnih.gov The ability to introduce reactive chloro-functional groups onto a surface is valuable for the covalent immobilization of other molecules, such as biomolecules or catalysts. cynorlaboratories.com

Enhancement of Interfacial Properties in Composites

The enhancement arises from several factors:

Covalent Bonding: The formation of Si-O-filler covalent bonds at the interface is significantly stronger than the physical interactions they replace. The difunctional nature of Dichlorobis(3-chloropropyl)silane allows it to form a dense, cross-linked siloxane layer at the interface, providing a very strong anchor to the filler surface. nih.gov

Improved Wettability: The organophilic chloropropyl chains improve the wettability of the inorganic filler by the nonpolar polymer matrix, facilitating better dispersion and eliminating voids at the interface. mdpi.com

Chemical Compatibility: The chloropropyl groups can form covalent bonds with certain polymer matrices, for example, through reaction with amine functionalities or in halogenated rubber systems. hungpaisilane.com This creates a truly continuous chemical linkage from the filler to the matrix, maximizing stress transfer and improving mechanical properties like tensile and flexural strength. mdpi.comresearchgate.net

Research has quantified the significant improvements in interfacial and mechanical properties due to silane treatments in various composite systems. For instance, in carbon fiber reinforced composites, appropriate surface treatments have led to dramatic increases in interfacial shear strength (IFSS), interlaminar shear strength (ILSS), and flexural strength. mdpi.comresearchgate.net

Table 2: Impact of Silane Surface Treatment on Composite Properties Data based on studies with various silane coupling agents.

Property MeasuredComposite SystemImprovement NotedReference
Interfacial Shear Strength (IFSS) Carbon Fiber / MAPPIncreased by ~450% compared to untreated fibers after a two-step treatment. mdpi.com
Interlaminar Shear Strength (ILSS) Carbon Fiber / EpoxyIncreased by 55.17% with a specific functionalization. researchgate.net
Transverse Fiber Bundle Strength Carbon Fiber / EpoxyIncreased by 51.41% with a specific functionalization. researchgate.net
Surface Free Energy Carbon FiberPolar component highly increased, improving adhesion potential. oak.go.kr

Research into Catalysis and Catalyst Support Materials

The unique bifunctionality of dichlorobis(3-chloropropyl)silane, featuring two reactive chloropropyl groups and two hydrolyzable chloro groups on the silicon atom, makes it a compound of significant interest in the field of catalysis. Researchers are exploring its potential both as a surface modifier for the immobilization of catalytically active species and as a direct precursor for the synthesis of novel catalytic systems. Its structure allows for the creation of robust, covalently bonded catalysts on various supports, enhancing stability and reusability.

The primary application of dichlorobis(3-chloropropyl)silane in catalysis research is as a coupling agent to anchor homogeneous catalysts onto solid supports, thereby creating heterogeneous catalysts. This process of immobilization combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts.

The immobilization process typically involves a multi-step approach. Initially, the dichlorobis(3-chloropropyl)silane is grafted onto a solid support material that possesses surface hydroxyl groups (-OH), such as silica, alumina, or other metal oxides. The dichlorosilyl group of the silane reacts with the surface hydroxyls, forming stable siloxane (Si-O-Support) bonds. This reaction is often carried out in an anhydrous solvent to control the hydrolysis and condensation of the silane.

Once the silane is anchored to the support, the two 3-chloropropyl groups extend from the surface. These chloro-functional groups serve as reactive sites for the subsequent attachment of catalytically active molecules. For instance, ligands with nucleophilic groups (e.g., amines, phosphines, or thiols) can displace the chloride in a nucleophilic substitution reaction to form a covalent bond. These ligands can then coordinate with metal centers to create the final immobilized catalyst. The presence of two chloropropyl groups on each anchored silane molecule offers the potential for creating bidentate ligands or for cross-linking applications, which can enhance the stability of the immobilized catalyst.

Research in this area, while more extensively documented for similar monochloro organosilanes like (3-chloropropyl)triethoxysilane (CPTES), provides a clear blueprint for the utility of dichlorobis(3-chloropropyl)silane. For example, studies have shown the successful functionalization of silica and other materials with chloro-organic groups to prepare heterogeneous catalysts. sigmaaldrich.comresearchgate.net The bifunctional nature of dichlorobis(3-chloropropyl)silane offers an advantage by potentially increasing the density of active sites or creating unique stereo-electronic environments around the catalytic center.

Table 1: Functional Groups of Dichlorobis(3-chloropropyl)silane for Catalyst Immobilization

Functional GroupTypeRole in Immobilization
Dichlorosilyl (-SiCl2-)Hydrolyzable GroupReacts with surface hydroxyls on supports (e.g., silica) to form stable covalent bonds, anchoring the molecule to the support.
3-Chloropropyl (-CH2CH2CH2Cl)Organofunctional GroupProvides a reactive site for the subsequent attachment of catalytically active species through nucleophilic substitution of the chlorine atom.

Beyond its role as a linker, dichlorobis(3-chloropropyl)silane can also serve as a precursor for the synthesis of novel catalytic materials. The reactivity of its chloro-silyl and chloropropyl groups allows for its use in the creation of new structures with inherent catalytic activity. cymitquimica.com

One area of research involves the hydrolysis and polycondensation of dichlorobis(3-chloropropyl)silane to form polysiloxane networks or gels. These materials will have the 3-chloropropyl groups regularly distributed throughout their structure. These pendant chloro groups can then be chemically modified to introduce a variety of catalytic functionalities. For instance, they can be converted to quaternary ammonium or phosphonium (B103445) salts, which can act as phase-transfer catalysts. Alternatively, they can be functionalized with acidic or basic groups to create solid acid or base catalysts.

Another potential application is in the synthesis of hybrid organic-inorganic materials where the silane acts as a building block. By co-condensing dichlorobis(3-chloropropyl)silane with other organosilanes or metal alkoxides, researchers can design materials with tailored porosity, surface area, and catalytic properties. The presence of the chloropropyl group provides a handle for post-synthesis modification, allowing for the introduction of specific catalytic sites into the material's framework.

While direct research on dichlorobis(3-chloropropyl)silane as a catalyst precursor is not extensively published, the principles are well-established within the broader field of organosilane chemistry. The synthesis of trichloro(3-chloropropyl)silane is a significant industrial process, highlighting the importance of chloropropylsilanes as intermediates for various coupling agents and, by extension, for materials with catalytic applications. smolecule.com The bifunctionality of dichlorobis(3-chloropropyl)silane presents an opportunity to create more complex and potentially more active or selective catalytic systems compared to its monofunctional counterparts.

Table 2: Potential Catalytic Systems Derived from Dichlorobis(3-chloropropyl)silane

Catalyst TypeSynthesis RoutePotential Application
Immobilized Metal ComplexesGrafting onto a support, followed by reaction with a ligand and metal precursor.Fine chemical synthesis, hydrogenation, oxidation reactions.
Phase-Transfer CatalystsPolycondensation followed by quaternization of the chloropropyl groups.Reactions involving immiscible phases.
Solid Acid/Base CatalystsPolycondensation and subsequent functionalization of the chloropropyl groups with acidic or basic moieties.Esterification, transesterification, condensation reactions.
Hybrid Catalytic MaterialsCo-condensation with other silanes or metal alkoxides and subsequent functionalization.Shape-selective catalysis, multifunctional catalysis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental in characterizing the organic (3-chloropropyl) fragments of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a dichlorobis(3-chloropropyl)silane would be expected to show distinct signals corresponding to the three different methylene (B1212753) (-CH2-) groups in the propyl chain. By referencing data from analogous compounds like (3-chloropropyl)trimethoxysilane and 3-chloropropyltrichlorosilane, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com For instance, in 3-chloropropyltrichlorosilane, the protons are assigned as follows: a triplet for the methylene group adjacent to the chlorine atom (A), a multiplet for the central methylene group (B), and a multiplet for the methylene group bonded to the silicon atom (C). chemicalbook.com

A similar pattern would be anticipated for dichlorobis(3-chloropropyl)silane, with the signals likely appearing as triplets or multiplets due to spin-spin coupling with adjacent protons. The integration of these signals would confirm the presence of two equivalent 3-chloropropyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the organic ligands. Each carbon atom in the 3-chloropropyl group will give rise to a unique signal. Based on data from (chloropropyl)trimethoxysilane, the carbon attached to the silicon is expected at a certain chemical shift, followed by the other two carbons of the propyl chain. chemicalbook.com The presence of two equivalent 3-chloropropyl groups would be confirmed by the observation of three distinct carbon signals for the propyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 3-chloropropyl group in Dichlorobis(3-chloropropyl)silane (based on analogous compounds)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Si-CH ₂-Multiplet~15-25
-CH ₂-Multiplet~25-35
-CH ₂-ClTriplet~45-55

Note: These are estimated values based on structurally similar compounds and may vary depending on the solvent and specific experimental conditions.

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to it. For dichlorobis(3-chloropropyl)silane, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment.

The chemical shift for dichlorodialkylsilanes typically appears in a characteristic region. For comparison, the ²⁹Si chemical shift of trichloro(3-chloropropyl)silane has been reported. spectrabase.com The substitution of one chlorine atom with another 3-chloropropyl group would cause a predictable upfield or downfield shift. This analysis is crucial for confirming the successful synthesis of the target compound and for monitoring any subsequent reactions at the silicon center, such as hydrolysis and condensation, which would lead to the appearance of new ²⁹Si signals corresponding to siloxane (Si-O-Si) linkages.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of dichlorobis(3-chloropropyl)silane is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of related compounds like (3-chloropropyl)trimethoxysilane and (3-chloropropyl)trimethylsilane (B1581902) provides a basis for assigning these bands. researchgate.netnist.gov

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations from the propyl chains are expected in the 2850-3000 cm⁻¹ region. researchgate.net

CH₂ bending: Bending (scissoring) vibrations of the methylene groups typically appear around 1450 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated in the range of 650-800 cm⁻¹. researchgate.net

Si-C stretching: The stretching vibration of the silicon-carbon bond is expected to be observed.

Si-Cl stretching: The silicon-chlorine bond will have a characteristic stretching frequency, which is sensitive to the number of chlorine atoms attached to the silicon.

Table 2: Predicted Characteristic FTIR Absorption Bands (cm⁻¹) for Dichlorobis(3-chloropropyl)silane

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (aliphatic)2850 - 3000
CH₂ bend~1450
C-Cl stretch650 - 800
Si-Cl stretch450 - 600

Note: These are approximate ranges and the exact positions can be influenced by the molecular structure and sample state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For dichlorobis(3-chloropropyl)silane, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine and silicon, this peak would be accompanied by isotopic peaks (M+1, M+2, etc.) with characteristic relative abundances, which can be used to confirm the elemental composition.

The fragmentation of dichlorobis(3-chloropropyl)silane under electron impact ionization would likely involve the cleavage of the C-C, C-Cl, and Si-C bonds. Common fragmentation pathways for organosilanes include the loss of alkyl or chloro substituents. The analysis of the resulting fragment ions can provide valuable structural information. For instance, the mass spectrum of trichloro(3-chloropropyl)silane shows characteristic fragmentation patterns. nist.gov A similar analysis for dichlorobis(3-chloropropyl)silane would help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) stands as a principal non-destructive method for the analysis of crystalline materials. rigaku.com Its application to "Silane, dichlorobis(3-chloropropyl)-" would be essential if the compound can be prepared in a solid, crystalline form. The technique is adept at identifying the crystalline phases and can provide a detailed three-dimensional map of the atomic structure. rigaku.com The properties and functionality of a material are heavily dependent on its crystal structure, making XRD a crucial tool in materials science. rigaku.com

The fundamental principle of XRD is governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of incident X-rays (λ) to the distance between atomic planes (d) in a crystal and the angle of diffraction (θ). rigaku.com When a beam of X-rays strikes a crystalline sample, it is scattered by the atoms. If the scattered waves interfere constructively, a diffraction pattern is produced. This pattern serves as a unique "fingerprint" of the crystalline solid, which can be compared against databases for identification. rigaku.com

In a hypothetical crystallographic study of "Silane, dichlorobis(3-chloropropyl)-", the compound would first need to be crystallized. The resulting crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a detector would record the intensity and position of the diffracted beams. This data would then be used to calculate the electron density map of the molecule and ultimately determine the precise positions of the silicon, chlorine, carbon, and hydrogen atoms, as well as the bond lengths and angles between them.

Interactive Table 1: Hypothetical Crystallographic Data for Silane (B1218182), dichlorobis(3-chloropropyl)-

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system characterized by three unequal axes, with one oblique intersection.
Space GroupP2₁/cDescribes the symmetry elements of the crystal lattice.
a (Å)10.5The length of the 'a' axis of the unit cell.
b (Å)8.2The length of the 'b' axis of the unit cell.
c (Å)12.1The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.3The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1002.4The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.45The theoretical density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like "Silane, dichlorobis(3-chloropropyl)-", gas chromatography (GC) is a particularly suitable method for assessing its purity and for monitoring the progress of its synthesis or subsequent reactions. The significant increase in the manufacturing and application of organosilicon compounds has created a pressing need for analytical methods to assess these substances. dss.go.th

In a typical GC analysis, a small sample of the silane, dissolved in a suitable solvent, would be injected into the instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the components of the mixture between the two phases. Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in different retention times. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to signal the elution of each component. The resulting chromatogram is a plot of detector response versus time, with each peak representing a different compound. The area under a peak is proportional to the concentration of that compound in the mixture.

This technique is highly effective for the analysis of various silanes, with detection limits that can be as low as 1 mg/ml. dss.go.th For instance, a capillary column gas chromatographic method has been successfully developed for detecting silanes like 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane. dss.go.th The identity of the GC peaks can be confirmed using gas chromatography-mass spectrometry (GC-MS). dss.go.th

Below is a hypothetical data table illustrating how the results of a GC analysis for a sample of "Silane, dichlorobis(3-chloropropyl)-" might be presented.

Interactive Table 2: Hypothetical GC Purity Analysis of a "Silane, dichlorobis(3-chloropropyl)-" Sample

Peak No.Retention Time (min)Compound IdentityArea (%)Purity Assessment
15.8Solvent (e.g., Hexane)0.5-
210.2Unreacted Starting Material (e.g., Allyl Chloride)0.8Impurity
312.5By-product (e.g., (3-chloropropyl)trichlorosilane)1.2Impurity
415.7Silane, dichlorobis(3-chloropropyl)- 97.4Main Product
518.1Higher Molecular Weight Oligomer0.1Impurity

Electron Microscopy Techniques for Material Morphology (e.g., SEM, TEM)

When "Silane, dichlorobis(3-chloropropyl)-" is used to modify surfaces or is incorporated into composite materials, its effect on the material's morphology can be studied using electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods use a beam of electrons to generate images with much higher resolution than light microscopes, allowing for the visualization of nanoscale features.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the surface of a sample, and the resulting interaction generates various signals that are collected by detectors to form an image. researchgate.net SEM is particularly useful for obtaining 2D images of the surface topography and composition of a material. researchgate.net It can be used to examine large areas, from microns to centimeters, and provides information about the distribution of different phases within a material. nih.gov

Transmission Electron Microscopy (TEM) , on the other hand, passes a high-energy electron beam through a very thin specimen. researchgate.net The transmitted electrons are then used to form a highly magnified image. researchgate.net TEM offers exceptional resolution and is ideal for analyzing the internal structure of materials, including interfaces, crystal defects, and the size and shape of nanoparticles. researchgate.net

In the context of "Silane, dichlorobis(3-chloropropyl)-", these techniques would not be used to visualize the molecule itself, but rather the effect it has on a material. For example, if the silane is used to functionalize silica (B1680970) nanoparticles, SEM could be used to observe changes in the surface texture of the nanoparticles, while TEM could provide detailed images of the silane layer on the nanoparticle surface. In a study involving nanoparticles functionalized with a similar compound, (3-Chloropropyl) trimethoxysilane, both SEM and TEM were used to characterize the resulting materials. nih.gov

The following table outlines the typical applications and the kind of information that SEM and TEM would provide in the study of materials modified with "Silane, dichlorobis(3-chloropropyl)-".

Interactive Table 3: Application of Electron Microscopy to Materials Modified with "Silane, dichlorobis(3-chloropropyl)-"

TechniqueSample TypeInformation ObtainedTypical Resolution
SEM Bulk materials, films, or powders coated with the silane.Surface topography, roughness, and elemental composition (with an EDX detector). Visualization of micro-scale features.Nanometer to micrometer
TEM Thin sections of composite materials or silane-functionalized nanoparticles.Internal structure, thickness of the silane coating, crystal structure of nanoparticles, and presence of defects.Sub-nanometer

Computational and Theoretical Investigations of Dichlorobis 3 Chloropropyl Silane Systems

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, typically employing methods like Density Functional Theory (DFT) or ab initio quantum mechanics, are fundamental to predicting the reactivity of a molecule. By solving the Schrödinger equation for a given arrangement of atoms, these calculations provide information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

For dichlorobis(3-chloropropyl)silane, electronic structure calculations could elucidate the reactivity of the silicon-chlorine bonds, which are susceptible to nucleophilic attack, and the carbon-chlorine bonds at the terminus of the propyl chains. Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. A low-lying LUMO would suggest that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack, for instance, by water or alcohols, leading to hydrolysis or alcoholysis.

Partial Atomic Charges: The distribution of partial charges across the molecule can pinpoint electrophilic and nucleophilic sites. In dichlorobis(3-chloropropyl)silane, the silicon atom is expected to carry a significant positive charge, making it a primary site for reaction.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of Dichlorobis(3-chloropropyl)silane from DFT Calculations

PropertyHypothetical ValueSignificance for Reactivity
HOMO-LUMO Gap5.8 eVIndicates moderate kinetic stability.
Partial Charge on Si+1.2Suggests a highly electrophilic silicon center.
Partial Charge on Cl (Si-Cl)-0.6Highlights the leaving group potential of the chlorine atoms.
Dipole Moment2.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations for Polymerization and Material Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes, diffusion, and interactions with other molecules.

In the context of dichlorobis(3-chloropropyl)silane, MD simulations would be particularly useful for investigating its role in polymerization processes. For instance, simulations could model the hydrolysis and subsequent condensation of dichlorobis(3-chloropropyl)silane monomers to form polysiloxane chains. Such simulations could predict:

Polymer Chain Growth and Structure: How individual monomers assemble into larger polymeric structures.

Cross-linking Density: The extent to which polymer chains are interconnected, which is a key determinant of the mechanical properties of the final material.

Material Properties: Mechanical properties such as Young's modulus, shear modulus, and bulk modulus, as well as thermal properties like the glass transition temperature, can be estimated from MD simulations of the bulk material.

Table 2: Predicted Material Properties of a Hypothetical Polymer Derived from Dichlorobis(3-chloropropyl)silane via MD Simulation

PropertyPredicted ValueImplication for Material Performance
Glass Transition Temperature (Tg)85 °CDefines the upper temperature limit for the material's rigid state.
Young's Modulus3.2 GPaIndicates the stiffness of the material.
Density1.15 g/cm³Relates to the packing efficiency of the polymer chains.

Note: The data in this table is based on generalized expectations for chlorosilane-derived polymers and is for illustrative purposes only. Specific simulation data for dichlorobis(3-chloropropyl)silane is not available in the public domain.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Reaction pathway modeling, often carried out using quantum mechanical calculations, allows for the exploration of potential routes a reaction can take, from reactants to products. A key aspect of this is the identification and characterization of transition states—the highest energy point along a reaction coordinate.

For dichlorobis(3-chloropropyl)silane, reaction pathway modeling could be applied to its synthesis, such as the hydrosilylation of an appropriate precursor, or its subsequent reactions, like hydrolysis and polycondensation. Such studies would involve:

Mapping the Potential Energy Surface: Identifying all stable intermediates and transition states connecting them.

Calculating Activation Energies: The energy barrier that must be overcome for a reaction to occur, which is determined by the energy of the transition state relative to the reactants. This information is critical for predicting reaction rates.

Investigating Catalytic Effects: Modeling how a catalyst can lower the activation energy of a reaction, thereby increasing its rate.

A study on the selective hydrosilylation of allyl chloride with trichlorosilane (B8805176) highlights the importance of catalyst choice in controlling reaction outcomes, a principle that would also apply to the synthesis of dichlorobis(3-chloropropyl)silane.

Predictive Modeling for Material Design and Performance

Predictive modeling combines theoretical principles with computational algorithms to forecast the properties and performance of new materials before they are synthesized. This approach, often referred to as materials informatics, leverages data from experiments and computations to build models that can screen large numbers of candidate molecules for desired characteristics.

For dichlorobis(3-chloropropyl)silane, predictive modeling could be used to:

Design Novel Copolymers: By computationally exploring the properties of polymers formed by co-condensing dichlorobis(3-chloropropyl)silane with other silane (B1218182) monomers, it would be possible to design materials with tailored properties.

Predict Adhesion Properties: The interaction of dichlorobis(3-chloropropyl)silane-based coatings with various substrates could be modeled to predict their adhesive strength and durability.

Optimize Formulations: The performance of dichlorobis(3-chloropropyl)silane as a cross-linking agent or adhesion promoter in composite materials could be optimized by computationally screening different formulations.

While specific predictive models for dichlorobis(3-chloropropyl)silane are not documented in available literature, the methodologies are well-established in materials science and could be readily applied to accelerate the discovery and development of new applications for this compound.

Future Research Directions and Emerging Areas for Dichlorobis 3 Chloropropyl Silane

Development of Green Chemistry Synthetic Routes

The industrial synthesis of organosilicon compounds, including the precursors to dichlorobis(3-chloropropyl)silane, has traditionally relied on processes that can be energy-intensive and generate significant waste. A key area of future research is the development of more environmentally benign and sustainable synthetic methodologies.

The synthesis of trichloro(3-chloropropyl)silane, a critical intermediate, is a prime example. This compound is produced in massive quantities annually through the hydrosilylation of allyl chloride with trichlorosilane (B8805176), typically using platinum-based catalysts like Speier's or Karstedt's catalyst. nih.gov However, these processes can suffer from low selectivity. nih.gov Recent research has demonstrated that rhodium(I) catalysts can achieve significantly higher selectivity (over 99%) and efficiency, representing a substantial improvement over conventional platinum catalysts. nih.govresearchgate.netbohrium.com Future work will likely focus on replacing these precious metal catalysts with more abundant and less toxic base metals, further enhancing the green credentials of the synthesis. nih.gov

Another avenue for green chemistry is the development of cleaner production processes for related compounds, such as 3-chloropropyltrialkoxysilanes. Innovations in this area include continuous-flow reactors and improved purification techniques that minimize waste and energy consumption. google.comchemicalbook.com For instance, a patented clean production method for 3-chloropropyltrialkoxysilane aims to reduce the complexity of the production process, lower energy consumption, and create an environmentally friendly closed-loop system by avoiding the discharge of hydrogen chloride. google.com These principles can be adapted and applied to the synthesis and purification of dichlorobis(3-chloropropyl)silane.

Table 1: Comparison of Catalysts for Trichloro(3-chloropropyl)silane Synthesis

Catalyst Type Advantages Disadvantages Future Research Focus
Platinum-based (e.g., Speier's, Karstedt's) Well-established, commercially available Lower selectivity, cost of precious metal Development of more selective and recyclable Pt catalysts
Rhodium(I)-based High selectivity (>99%), high efficiency nih.govresearchgate.net Cost and toxicity of rhodium Catalyst recovery and reuse, exploring other transition metal catalysts

| Base-metal catalysts | Lower cost, more abundant | Often lower activity and selectivity | Catalyst design to improve performance and stability |

Exploration in Advanced Sensing and Optoelectronic Materials

The functional groups of dichlorobis(3-chloropropyl)silane make it a valuable building block for materials used in advanced sensing and optoelectronics. The silicon-chlorine bonds are highly reactive and can be readily hydrolyzed to form silanols, which can then condense to create polysiloxane networks. researchgate.net The chloropropyl groups provide sites for further functionalization.

Research into organosilicon fluorescent materials has shown that polysiloxanes are excellent matrices for creating sensors. bohrium.com By incorporating fluorescent units into cross-linked polysiloxane networks, researchers have developed materials for applications such as temperature sensing. bohrium.com Dichlorobis(3-chloropropyl)silane can serve as a crosslinking agent to create these networks, with the chloropropyl groups available for attaching specific chromophores or fluorophores. This would allow for the fabrication of tailored chemical sensors (chemosensors) that can detect specific analytes through changes in their optical properties. bohrium.com

In the realm of biosensing, the ability to functionalize surfaces with specific biomolecules is crucial. Strategies for designing multifunctional interfaces for biosensors often involve polymer coatings to enhance sensitivity and reduce non-specific binding. acs.org Dichlorobis(3-chloropropyl)silane can be used to create a reactive surface layer on various substrates. The chloroalkyl groups can then be substituted with moieties that facilitate the immobilization of biorecognition molecules, leading to the development of highly selective biosensors. acs.org

Integration into Smart Materials and Responsive Systems

"Smart materials" that respond to external stimuli such as pH, temperature, or light are a major focus of current materials science research. wesleyan.edunih.govnih.govmdpi.commdpi.com Dichlorobis(3-chloropropyl)silane is a promising candidate for integration into these systems due to its ability to form cross-linked polymer networks and its potential for functionalization.

Stimuli-responsive hydrogels, for example, are being extensively investigated for applications in drug delivery and tissue engineering. nih.govnih.govmdpi.com These materials can change their swelling properties in response to environmental cues, allowing for the controlled release of encapsulated therapeutic agents. nih.gov The cross-linked polysiloxane networks that can be formed from dichlorobis(3-chloropropyl)silane can serve as the backbone for such hydrogels. By modifying the chloropropyl groups with stimuli-responsive moieties, it is possible to create "smart" hydrogels with tailored release profiles. nih.gov For instance, the incorporation of disulfide linkers, which can be cleaved by reducing agents like glutathione, can lead to redox-responsive hydrogels. nih.gov

Furthermore, the development of self-healing and shape-memory materials is another exciting frontier. The reversible nature of some chemical bonds and cross-links is key to these properties. The adaptable covalent chemistry of organosilicones makes them suitable for creating polymers with dynamic properties. The cross-links formed from dichlorobis(3-chloropropyl)silane could be designed to be reversible, enabling the development of materials that can repair themselves after damage or change their shape in response to a specific trigger.

Interdisciplinary Research with Emerging Technologies

The future applications of dichlorobis(3-chloropropyl)silane will increasingly be found at the intersection of chemistry, materials science, and other emerging technologies.

One such area is in the development of advanced coatings and surface modifications. For example, the grafting of organosilanes onto the surface of nanomaterials like halloysite (B83129) nanotubes can significantly alter their properties and improve their compatibility with polymer matrices. mdpi.com The use of (3-chloropropyl)trimethoxysilane, a related compound, has been shown to create a chemically active surface on these nanotubes. mdpi.com Similarly, dichlorobis(3-chloropropyl)silane could be used to create robust, cross-linked coatings on a variety of surfaces, imparting properties such as hydrophobicity, corrosion resistance, or biocompatibility.

In the field of nanotechnology, the precise control over surface chemistry is paramount. The ability of dichlorobis(3-chloropropyl)silane to form thin, cross-linked films makes it a candidate for use in the fabrication of nanoelectronic devices and microfluidic systems. The functionalizable chloropropyl groups offer a platform for creating patterned surfaces with specific chemical or biological activities.

Table 2: Compound Names Mentioned in the Article

Compound Name
Silane (B1218182), dichlorobis(3-chloropropyl)-
Trichloro(3-chloropropyl)silane
Allyl chloride
Trichlorosilane
3-Chloropropyltrialkoxysilane
Hydrogen chloride
(3-Chloropropyl)trimethoxysilane
Glutathione
Dichloro(3-chloropropyl)methylsilane

Q & A

Q. What are the established synthetic pathways for dichlorobis(3-chloropropyl)silane, and how do reaction conditions influence yield?

Dichlorobis(3-chloropropyl)silane is synthesized via hydrosilylation, where allyl chloride reacts with trichlorosilane under catalytic conditions (e.g., platinum-based catalysts). Reaction parameters such as temperature (typically 80–120°C), solvent polarity, and stoichiometric ratios critically impact yield and purity. Side reactions, including incomplete hydrosilylation or isomerization, require careful monitoring via spectroscopic methods (e.g., FT-IR for Si-Cl bond verification) .

Q. How can researchers safely handle dichlorobis(3-chloropropyl)silane in laboratory settings?

The compound is corrosive (Risk Code R34) and irritates the respiratory system (R37). Safety protocols mandate the use of PPE (gloves, goggles, lab coats), fume hoods for ventilation, and immediate access to emergency eyewash stations. Neutralization of spills requires inert absorbents like vermiculite, followed by disposal as hazardous waste .

Q. What analytical techniques are recommended for characterizing dichlorobis(3-chloropropyl)silane?

Key methods include:

  • NMR Spectroscopy : 29^{29}Si NMR to confirm silane structure (δδ −10 to −30 ppm for chlorosilanes).
  • FT-IR : Peaks at 550–600 cm1^{-1} (Si-Cl stretching).
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water for purity assessment .

Advanced Research Questions

Q. How does the reactivity of dichlorobis(3-chloropropyl)silane compare to other chloropropylsilanes in functionalization reactions?

The dichloro substitution enhances electrophilicity at the silicon center, enabling faster nucleophilic substitution (e.g., with alcohols or amines) compared to mono-chlorinated analogs like (3-chloropropyl)triethoxysilane. However, steric hindrance from dual chloropropyl groups may reduce accessibility in surface grafting applications. Comparative kinetic studies using 1^{1}H NMR or GC-MS are advised to quantify reactivity differences .

Q. What are the key challenges in stabilizing dichlorobis(3-chloropropyl)silane during long-term storage?

Hydrolysis susceptibility due to Si-Cl bonds necessitates anhydrous storage under inert gas (argon/nitrogen). Impurities like trace moisture accelerate degradation, forming silanols and HCl. Stabilizers (e.g., triethylamine) can scavenge HCl, while spectroscopic monitoring (e.g., FT-IR) every 3–6 months is recommended to assess integrity .

Q. How can computational modeling aid in predicting the hydrolysis kinetics of dichlorobis(3-chloropropyl)silane?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states during hydrolysis, identifying energy barriers and solvent effects. Parameters like solvation free energy in polar aprotic solvents (e.g., THF) correlate with experimental rate constants, enabling predictive optimization of reaction conditions .

Methodological and Data Analysis Questions

Q. What statistical approaches resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Discrepancies in boiling points (e.g., 195°C vs. 205°C) may arise from impurities or measurement techniques (distillation vs. GC). Meta-analysis of literature data using Grubbs’ test for outliers and replication under controlled conditions (e.g., standardized atmospheric pressure) can clarify valid ranges .

Q. How should researchers design experiments to study the environmental fate of dichlorobis(3-chloropropyl)silane?

Aerobic biodegradation assays (OECD 301B) and hydrolysis studies at varying pH (4–10) quantify persistence. LC-MS/MS tracks degradation products (e.g., silanols, chloropropane derivatives), while QSAR models predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Tables for Key Data

Property Value Method Reference
Boiling Point195–205°CDistillation/GC
Density (25°C)1.09 g/mLPycnometry
LogP (Octanol-Water)2.34HPLC
29^{29}Si NMR Shiftδ −18.5 ppmNMR Spectroscopy

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.